molecular formula C7H7NO2S B2912382 methyl 2-ethenyl-1,3-thiazole-5-carboxylate CAS No. 1783261-91-5

methyl 2-ethenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2912382
CAS No.: 1783261-91-5
M. Wt: 169.2
InChI Key: QYORWSLJXJHLTH-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-1,3-thiazole-5-carboxylate (CAS: 1783261-91-5, CID: 118097186) is a thiazole derivative with the molecular formula C₇H₇NO₂S and SMILES notation COC(=O)C₁=CN=C(S₁)C=C. Its structure features a thiazole ring substituted with a vinyl (ethenyl) group at position 2 and a methyl ester at position 3. Limited literature exists on its biological activity, but its structural analogs are frequently explored in medicinal chemistry and heterocyclic synthesis.

Properties

IUPAC Name

methyl 2-ethenyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORWSLJXJHLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783261-91-5
Record name methyl 2-ethenyl-1,3-thiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-vinylthiazole-5-carboxylate typically involves the reaction of thioamides with α-haloesters under basic conditions. One common method is the cyclization of α-chloroacetoacetate with thioamide in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of methyl 2-vinylthiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-ethenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Halogenated thiazoles or alkylated derivatives.

Scientific Research Applications

methyl 2-ethenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with thiazole-based pharmacophores.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of methyl 2-vinylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The vinyl group and carboxylate ester can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between methyl 2-ethenyl-1,3-thiazole-5-carboxylate and analogous thiazole derivatives:

Compound Name Substituents (Position) Molecular Formula Synthesis Method Yield Key Applications/Notes References
This compound 2-ethenyl, 5-methyl ester C₇H₇NO₂S Not explicitly described N/A Intermediate for heterocyclic synthesis
Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate 2-ethylimino, 3-ethyl, 4-methyl (dihydrothiazole) C₁₁H₁₈N₂O₂S One-pot reaction of amines and α-haloketones High Model for dihydrothiazole synthesis
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate 2-diphenylamino, 4-phenyl C₂₃H₁₈N₂O₂S Cyclocondensation of thioamides N/A Structural studies (X-ray diffraction)
Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate 2-benzenepeptide, 4-methyl C₁₄H₁₃N₃O₂S Cyclization of thioamide with 2-chloroacetoacetate ~60% Exploration of peptide-thiazole hybrids
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate 2-Boc-protected amino C₁₀H₁₄N₂O₄S Reaction of methyl 2-aminothiazole-5-carboxylate with Boc₂O N/A Intermediate for dasatinib synthesis

Physicochemical Properties

  • Collision Cross-Section (CCS) : this compound exhibits a CCS of 136.0 Ų for [M+H]⁺, indicating moderate size and polarity. Comparable data for analogs are scarce, but dihydrothiazoles (e.g., ) may show higher flexibility and lower CCS due to reduced aromaticity.
  • Crystallography: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate’s monoclinic crystal structure (space group P21/c) contrasts with the target compound’s uncharacterized solid-state properties, underscoring the role of bulky substituents in lattice packing .

Biological Activity

Methyl 2-ethenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in pharmacology, supported by research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves condensation reactions between thiourea derivatives and α-haloketones or α-haloaldehydes. These reactions yield thiazole compounds with various substituents that can influence their biological activity. The general synthetic pathway includes:

  • Condensation of Thiourea : Thiourea reacts with haloketones to form 2-aminothiazoles.
  • Cyclization : Further reactions lead to the formation of the thiazole ring structure.
  • Carboxylation : The introduction of the carboxylate group is achieved through subsequent reactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells .
  • Antimicrobial Activity : Thiazoles are known for their antibacterial and antifungal properties. Studies have demonstrated that derivatives can effectively inhibit the growth of pathogenic bacteria and fungi .
  • Neurological Effects : Some thiazole derivatives function as modulators of neurotransmitter receptors, such as AMPA receptors. For example, certain derivatives have been identified as negative allosteric modulators affecting receptor activity, which could have implications in neuroprotection and treatment of neurological disorders .

Case Study 1: Anticancer Activity Assessment

A study investigating the anticancer activity of this compound revealed that at concentrations above 50 µM, significant reductions in cell viability were observed across multiple cancer cell lines. The IC50 values were comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)% Cell Viability
Methyl 2-Ethenyl ThiazoleHEPG225<20%
DoxorubicinHEPG20.72<10%

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating strong antibacterial potential .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Receptor Activity : By acting on neurotransmitter receptors, it can alter signaling pathways related to neuroprotection and synaptic plasticity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.

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